Fmoc-Ser(Ac)-OH

Overview

Description

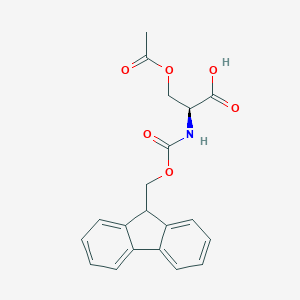

Fmoc-Ser(Ac)-OH, also known as 9-fluorenylmethyloxycarbonyl-O-acetyl-L-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be removed under mildly basic conditions, which helps to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ser(Ac)-OH typically involves the protection of the serine hydroxyl group with an acetyl group, followed by the protection of the amino group with the Fmoc group. The general steps are as follows:

Acetylation of Serine: Serine is reacted with acetic anhydride in the presence of a base such as pyridine to form O-acetyl-L-serine.

Fmoc Protection: The O-acetyl-L-serine is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Ser(Ac)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids or peptides.

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield free serine.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for acetyl group hydrolysis.

Major Products:

Deprotection: Removal of the Fmoc group yields O-acetyl-L-serine.

Coupling: Formation of peptide bonds with other amino acids or peptides.

Hydrolysis: Free serine is obtained after acetyl group removal.

Scientific Research Applications

Key Applications

1. Peptide Synthesis

- Fmoc-Ser(Ac)-OH is primarily used as a building block in the synthesis of peptides and proteins. Its incorporation into peptide chains allows for the formation of complex structures essential in biological functions and therapeutic applications .

2. Drug Development

- Peptides synthesized using this compound can lead to the creation of therapeutic agents. These peptides may exhibit specific biological activities, making them candidates for drug development targeted at various diseases, including cancer and metabolic disorders .

3. Biomaterials

- This compound is employed in designing biomaterials for tissue engineering and regenerative medicine. Its properties can be tailored to enhance biocompatibility and functionality in biomedical applications .

4. Biological Studies

- This compound is instrumental in studying protein-protein interactions and enzyme mechanisms. By synthesizing specific peptides, researchers can investigate how proteins interact within cellular pathways, contributing to our understanding of biological processes .

Case Studies

Case Study 1: Peptide Microarray Production

A study demonstrated the use of this compound in producing peptide microarrays on biosensor interfaces. The research highlighted how this compound facilitated the rapid assembly of peptide sequences, enabling high-throughput screening for biomolecular interactions .

Case Study 2: Cancer Research

In cancer research, glycopeptides synthesized from this compound have been employed to mimic tumor-associated carbohydrate antigens (TACAs). This application is significant for developing cancer vaccines and diagnostic markers, showcasing the compound's role in advancing therapeutic strategies against cancer .

Mechanism of Action

The primary mechanism of action of Fmoc-Ser(Ac)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.

Comparison with Similar Compounds

Fmoc-Ser(tBu)-OH: This compound has a tert-butyl group protecting the hydroxyl group instead of an acetyl group.

Fmoc-Thr(Ac)-OH: Similar to Fmoc-Ser(Ac)-OH, but with threonine instead of serine.

Fmoc-Tyr(tBu)-OH: This compound has a tert-butyl group protecting the hydroxyl group of tyrosine.

Uniqueness: this compound is unique due to its specific protecting groups, which provide distinct reactivity and stability during peptide synthesis. The acetyl group offers a different level of protection and deprotection conditions compared to other protecting groups like tert-butyl.

Biological Activity

Overview

Fmoc-Ser(Ac)-OH, or 9-fluorenylmethyloxycarbonyl-O-acetyl-L-serine, is a derivative of the amino acid serine. It is predominantly utilized in peptide synthesis due to its protective groups that facilitate the formation of peptide bonds while minimizing side reactions. This compound's biological activity is significant in various research applications, including drug development, protein interactions, and enzyme mechanisms.

Target of Action

this compound serves primarily as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group, which is crucial during solid-phase synthesis processes.

Mode of Action

The incorporation of this compound into peptide chains occurs via Fmoc/tBu solid-phase synthesis. The compound's hydrophobic and aromatic characteristics contribute to its self-assembly properties, influencing biomolecular interactions and enzymatic activities.

Biochemical Pathways

The compound participates in biochemical pathways related to peptide synthesis, facilitating the formation of peptide bonds essential for constructing complex peptide structures. Its stability under various conditions ensures effective usage in laboratory settings.

This compound exhibits notable self-assembly features attributed to its hydrophobicity and the aromatic nature of the Fmoc moiety. These properties enhance its interactions with other biomolecules and influence cellular functions such as signaling pathways and gene expression.

Cellular Effects

Research indicates that this compound influences various cellular processes, including:

- Cell Signaling: It may modulate signaling pathways that affect cellular responses.

- Gene Expression: The compound can alter gene expression profiles through its interaction with transcription factors.

- Cellular Metabolism: It impacts metabolic pathways by participating in the synthesis of bioactive peptides.

Preparation Methods

The synthesis of this compound involves several critical steps:

- Acetylation of Serine: Serine is reacted with acetic anhydride in the presence of a base (e.g., pyridine) to form O-acetyl-L-serine.

- Fmoc Protection: The O-acetyl-L-serine is then treated with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate) to yield this compound.

These methods ensure high purity and yield, essential for subsequent applications in peptide synthesis.

Applications in Scientific Research

This compound has a diverse range of applications:

- Peptide Synthesis: It is widely used as a building block in synthesizing peptides and proteins.

- Drug Development: Peptides synthesized from this compound are explored for therapeutic potential.

- Biomaterials: The compound plays a role in developing biomaterials for tissue engineering and regenerative medicine.

- Biological Studies: It aids in investigating protein-protein interactions and enzyme mechanisms.

Case Studies and Research Findings

Several studies highlight the biological activity and utility of this compound:

- Peptide Synthesis Efficiency: A study demonstrated that using this compound significantly improved coupling yields when combined with various activating reagents (HBTU/DIPEA and DCI/HOBt), showcasing its effectiveness in solid-phase peptide synthesis .

- Epimerization Studies: Research indicated that glyco-amino acids, including this compound, exhibited varying degrees of epimerization during coupling reactions, emphasizing the need for optimized conditions to minimize undesired products .

- Biological Interactions: Investigations into protein interactions revealed that peptides containing this compound could influence enzyme activity and cellular signaling pathways, further supporting its role in biochemical research .

Q & A

Q. What are the optimal synthetic strategies for incorporating Fmoc-Ser(Ac)-OH into glycopeptides while minimizing epimerization?

Advanced Research Focus

Epimerization during solid-phase peptide synthesis (SPPS) is a critical challenge for glycosylated amino acids like this compound. Studies show that coupling agents, reaction time, and temperature significantly influence epimerization rates. For example, Zhang et al. (2012) reported that Fmoc-Ser(Ac3GalNAcα)-OH has a relative epimerization rate of 0.84 compared to Fmoc-Ser(Trt)-OH (set as 1.0) under standard conditions . To minimize epimerization:

- Use low-temperature coupling (e.g., 0–4°C) with activators like DIC/Oxyma, which reduce side reactions .

- Limit reaction time (<30 minutes) to avoid prolonged exposure to basic conditions.

- Pre-activate this compound in situ to reduce racemization .

Q. How does the acetyl (Ac) protecting group in this compound influence glycan stability during post-synthetic deprotection?

Advanced Research Focus

The Ac group on serine’s side chain requires selective deprotection to preserve glycan integrity. For example:

- Hydrazine treatment (15% in MeOH) selectively removes Ac groups without cleaving glycosidic bonds, as demonstrated in histone H3 glycosylation studies .

- Avoid strong acids (e.g., TFA >50%) during global deprotection to prevent glycan hydrolysis. Instead, use stepwise deprotection protocols .

Q. What analytical methods are recommended for verifying the purity and stereochemical integrity of this compound-containing peptides?

Methodological Guidance

- HPLC-MS : Use reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) to confirm molecular weight and detect epimerization byproducts (e.g., Fmoc-D-Ser(Ac)-OH) .

- Chiral chromatography : Employ columns with chiral stationary phases (e.g., Chirobiotic T) to resolve L/D-serine enantiomers .

- NMR spectroscopy : Monitor acetyl proton signals (δ ~2.0–2.2 ppm) to confirm deprotection efficiency .

Q. How does this compound compare to other serine derivatives (e.g., Fmoc-Ser(Trt)-OH) in terms of coupling efficiency and steric hindrance?

Basic Research Context

- Coupling Efficiency : this compound exhibits slower coupling rates than Fmoc-Ser(Trt)-OH due to steric hindrance from the acetyl group. Zhang et al. (2012) reported a relative reaction rate of 0.84 for Fmoc-Ser(Ac3GalNAcα)-OH vs. 1.0 for Fmoc-Ser(Trt)-OH .

- Steric Effects : The compact Ac group reduces steric hindrance compared to bulkier Trt or tBu groups, making it preferable for synthesizing densely glycosylated peptides .

Q. What are the best practices for storing this compound to ensure long-term stability?

Basic Research Context

- Storage Temperature : Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the acetyl group .

- Desiccation : Use vacuum-sealed containers with desiccants to avoid moisture-induced degradation.

- Stability Monitoring : Periodically analyze purity via HPLC; degradation manifests as new peaks at ~9–10 minutes retention time .

Q. How can this compound be utilized to mimic post-translational modifications (PTMs) like O-GlcNAcylation in functional studies?

Advanced Research Focus

this compound serves as a precursor for synthesizing PTM mimics:

- O-GlcNAcylation : Chemoenzymatic methods attach GlcNAc to serine after Ac deprotection, enabling studies on epigenetic regulation .

- Phosphorylation : Replace Ac with phosphorylated groups (e.g., Fmoc-Ser(HPO3Bzl)-OH) to investigate signaling pathways .

Q. What are the critical challenges in scaling up this compound-based glycopeptide synthesis?

Advanced Research Focus

- Cost of Glycan Building Blocks : Complex glycosylated derivatives like Fmoc-Ser(Ac3GalNAcα)-OH require multi-step synthesis, increasing production costs .

- Purification Complexity : Use preparative HPLC with gradient elution (e.g., 20–50% acetonitrile in H2O) to isolate target peptides from epimerized byproducts .

Properties

IUPAC Name |

(2S)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGIKRPBGCJRDB-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427038 | |

| Record name | Fmoc-L-Ser(Ac) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171778-17-9 | |

| Record name | O-Acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171778-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 778228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171778179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fmoc-L-Ser(Ac) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.